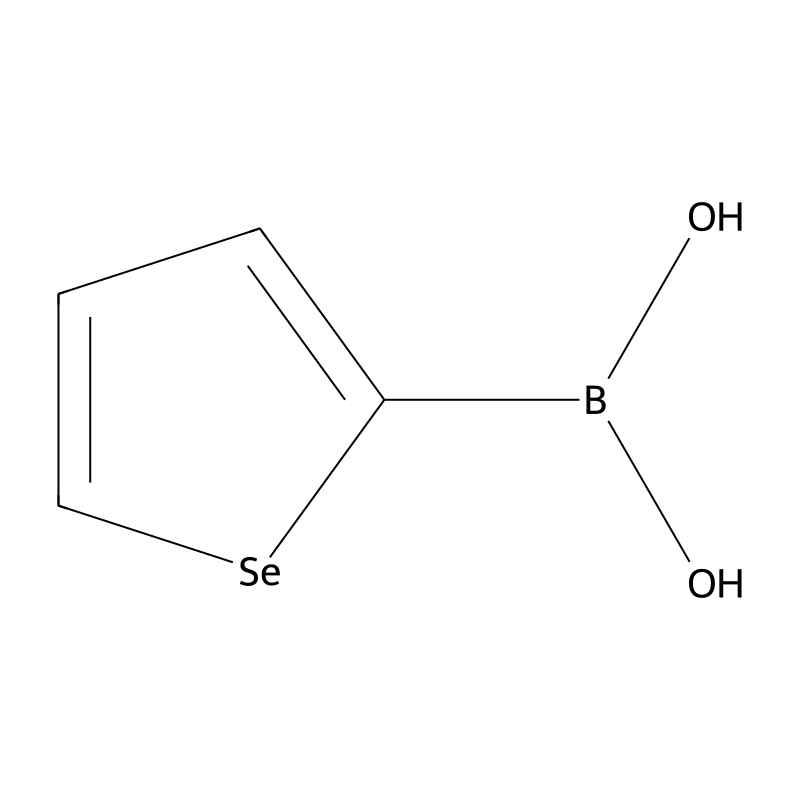Selenophen-2-ylboronic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Material Science
- Organic Optoelectronic Materials: SPBA's electron-accepting nature and conjugated structure make it suitable for developing organic optoelectronic materials like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Studies have shown that incorporating SPBA into these materials can enhance their performance by improving charge transport, light emission efficiency, and photostability [].
Organic Synthesis
- Suzuki-Miyaura Coupling Reactions: SPBA serves as a valuable building block in Suzuki-Miyaura coupling reactions, a crucial tool for constructing carbon-carbon bonds in organic molecules. Its unique reactivity allows for efficient coupling with various aryl and vinyl partners, enabling the synthesis of complex organic structures with diverse applications [].
Biomedical Research
- Potential Therapeutic Agent: Recent research suggests that SPBA possesses potential as a therapeutic agent due to its diverse biological activities. Studies have explored its antiproliferative effects on cancer cells, highlighting its potential for cancer treatment development []. Additionally, SPBA's ability to modulate enzyme activity is being investigated for its therapeutic potential in various diseases [].
Selenophen-2-ylboronic acid is an organoselenium compound characterized by the presence of a selenophene ring and a boronic acid functional group. Its molecular formula is C₄H₅BO₂Se, and it has a molecular weight of 174.85 g/mol. The compound features a five-membered aromatic ring containing selenium, which imparts unique electronic properties that can be exploited in various
- Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. Selenophen-2-ylboronic acid can be used to synthesize selenophene-containing biphenyl derivatives, which are valuable in materials science and organic electronics .
- Three-Component Reactions: Recent studies have shown that selenophen-2-ylboronic acid can participate in three-component reactions involving alkynones and selenium sources, yielding selenated products under specific catalytic conditions .
- Radical Reactions: The compound can also engage in radical-mediated transformations, which are essential for synthesizing complex organic molecules .
Selenophen-2-ylboronic acid can be synthesized through various methods, including:
- Direct Boronation: This method involves the reaction of selenophene with boron reagents such as boron trifluoride or boronic acids under controlled conditions to introduce the boronic acid functionality.
- Three-Component Reactions: As mentioned earlier, one efficient route involves the reaction of alkynones with selenium sources and boronic acids, catalyzed by silver salts under oxygen atmosphere. This method allows for the formation of diverse selenated products, including selenophen-2-ylboronic acid .
- Functionalization of Selenophene Derivatives: Existing selenophene derivatives can be functionalized through various nucleophilic substitution reactions to yield selenophen-2-ylboronic acid.
Selenophen-2-ylboronic acid has several notable applications:
- Organic Synthesis: It serves as a versatile building block for constructing complex organic molecules through coupling reactions.
- Material Science: The unique electronic properties of selenophene derivatives make them suitable for applications in organic photovoltaics and electronic devices.
- Medicinal Chemistry: Due to its potential biological activity, it may be explored further for developing new therapeutic agents targeting various diseases.
Studies on the interactions involving selenophenes indicate that these compounds may interact with biological macromolecules, influencing cellular signaling pathways and exhibiting antioxidant properties. Research into how selenophenes interact with proteins and nucleic acids could provide insights into their mechanisms of action and potential therapeutic applications .
Several compounds are structurally or functionally similar to selenophen-2-ylboronic acid:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiophen-2-ylboronic Acid | Thiophene derivative | Contains sulfur instead of selenium; used similarly in organic synthesis. |
| Furan-2-ylboronic Acid | Furan derivative | Lacks selenium; utilized in similar coupling reactions but with different reactivity profiles. |
| Benzothiazole Boronic Acid | Benzothiazole | Contains nitrogen and sulfur; exhibits distinct biological activities compared to selenium-containing compounds. |
Selenophen-2-ylboronic acid stands out due to its unique selenium component, which imparts distinct chemical properties not found in other similar compounds. This uniqueness allows for specific applications in electronic materials and potential therapeutic uses that leverage selenium's biological significance.








